Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride, also known as DTAB, is a cationic surfactant that has been widely used in various scientific research applications. DTAB is a quaternary ammonium compound that has a long hydrophobic tail and a positively charged head, making it an excellent emulsifier and solubilizer.
Mechanism Of Action
Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride exerts its biological effects by interacting with the cell membrane, leading to the disruption of the lipid bilayer and the formation of micelles. The positively charged head of Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride interacts with the negatively charged phospholipids in the membrane, leading to the formation of transient pores that allow the entry of nucleic acids or proteins.
Biochemical And Physiological Effects
Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride has been shown to have a wide range of biochemical and physiological effects, including cytotoxicity, hemolysis, and disruption of cell membrane integrity. Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride can induce cell death by disrupting the mitochondrial membrane potential and activating apoptotic pathways. It can also cause hemolysis by disrupting the lipid bilayer of red blood cells.
Advantages And Limitations For Lab Experiments
Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is a versatile and effective tool for various laboratory experiments. It is easy to handle and has a long shelf life. However, Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride has some limitations, including its cytotoxicity and hemolytic effects, which can limit its use in certain applications.
Future Directions
Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride has great potential for future research in various fields, including drug delivery, gene therapy, and protein purification. Some future directions for Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride research include the development of new formulations that can enhance its efficacy and reduce its toxicity, the exploration of its potential as a therapeutic agent, and the investigation of its interactions with biological membranes at the molecular level.
In conclusion, Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is a cationic surfactant that has been widely used in various scientific research applications. Its unique properties make it an essential tool for drug delivery, gene transfection, and protein purification. Although it has some limitations, Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride has great potential for future research in various fields.
Synthesis Methods
Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is typically synthesized through the reaction between dodecylamine and trimethylamine, followed by quaternization with benzyl chloride. The resulting product is a white crystalline powder that is highly soluble in water and organic solvents.
Scientific Research Applications
Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride has been extensively used in various scientific research applications, including drug delivery, gene transfection, and protein purification. Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is an effective transfection agent that can facilitate the delivery of nucleic acids into cells. It has also been used to enhance the solubility and stability of proteins, making it an essential tool for protein purification.
properties
CAS RN |
19014-05-2 |
---|---|
Product Name |
Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride |
Molecular Formula |
C22H40ClN |
Molecular Weight |
354 g/mol |
IUPAC Name |
(4-dodecylphenyl)methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C22H40N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-21-16-18-22(19-17-21)20-23(2,3)4;/h16-19H,5-15,20H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
YGKOYVNJPRSSRX-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)C.[Cl-] |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)C.[Cl-] |
Other CAS RN |
19014-05-2 1330-85-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.